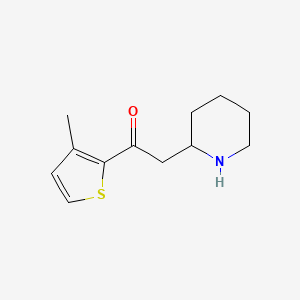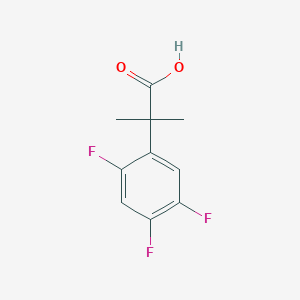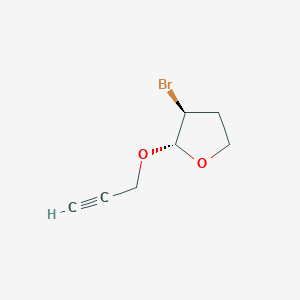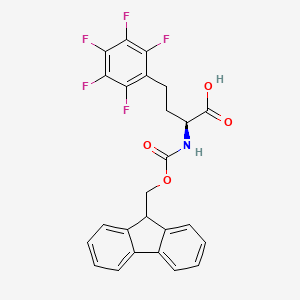
1-(3-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a thiophene ring substituted with a methyl group and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Substitution with Methyl Group: The thiophene ring can be methylated using methyl iodide in the presence of a base such as sodium hydride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine or by cyclization of appropriate precursors.
Coupling of Thiophene and Piperidine Rings: The final step involves coupling the thiophene and piperidine rings through a suitable linker, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to biological targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Thienyl)-2-(piperidin-2-yl)ethan-1-one: Similar structure but without the methyl group on the thiophene ring.
1-(3-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(3-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to the presence of both a methyl-substituted thiophene ring and a piperidine ring, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H17NOS |
|---|---|
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
1-(3-methylthiophen-2-yl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C12H17NOS/c1-9-5-7-15-12(9)11(14)8-10-4-2-3-6-13-10/h5,7,10,13H,2-4,6,8H2,1H3 |
Clé InChI |
HCQUVMSVNXJHLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(=O)CC2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B13079926.png)

![6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B13079939.png)
![2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)
![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)

